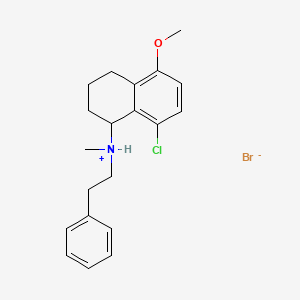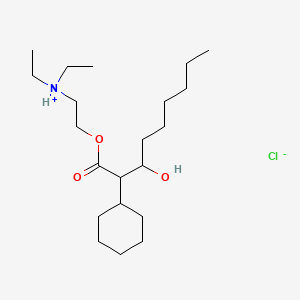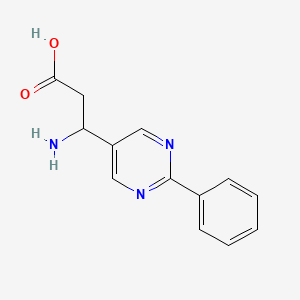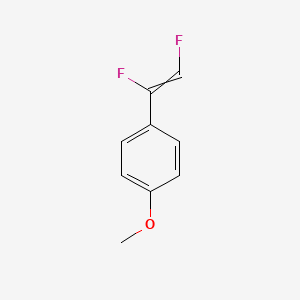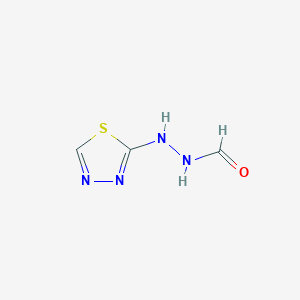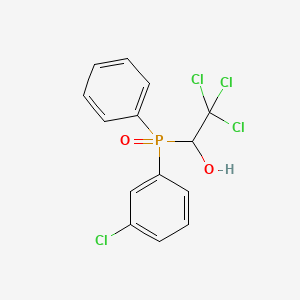
Ethanol, 1-((m-chlorophenyl)phenylphosphinyl)-2,2,2-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethanol involves the reaction of m-chlorophenylphosphine oxide with trichloroacetaldehyde. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .
Análisis De Reacciones Químicas
1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different alcohols or other reduced forms.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethanol has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethanol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, depending on the context of its use. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparación Con Compuestos Similares
1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethanol can be compared with other similar compounds, such as:
- 1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethane
- 1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloropropanol
These compounds share similar structural features but differ in their specific chemical properties and reactivity. The uniqueness of 1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethanol lies in its specific combination of functional groups and its reactivity under various conditions .
Propiedades
Número CAS |
73927-24-9 |
|---|---|
Fórmula molecular |
C14H11Cl4O2P |
Peso molecular |
384.0 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-[(3-chlorophenyl)-phenylphosphoryl]ethanol |
InChI |
InChI=1S/C14H11Cl4O2P/c15-10-5-4-8-12(9-10)21(20,13(19)14(16,17)18)11-6-2-1-3-7-11/h1-9,13,19H |
Clave InChI |
NHFNXRYSAWRMDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC(=CC=C2)Cl)C(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


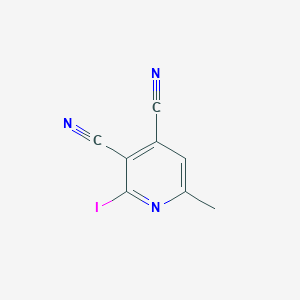
![2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide](/img/structure/B13783058.png)
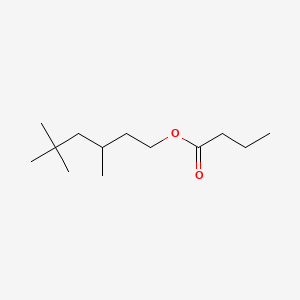

![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13783078.png)
